molecular formula C18H18N2O5S B2948285 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide CAS No. 899954-84-8

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide

Cat. No.: B2948285
CAS No.: 899954-84-8
M. Wt: 374.41
InChI Key: KSEHUJKSFDDGSC-UHFFFAOYSA-N
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Description

The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide is a synthetic molecule with a distinct structure featuring a benzothiazole moiety and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide typically involves multi-step organic reactions The primary synthetic route begins with the preparation of 3-oxobenzo[d]isothiazole through the cyclization of 2-aminobenzenesulfonamide with suitable oxidizing agents

Industrial Production Methods: On an industrial scale, the production of this compound necessitates optimizing reaction conditions to achieve high yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Automated continuous flow systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide undergoes a variety of chemical reactions:

  • Oxidation: : Can be further oxidized to introduce additional functional groups.

  • Reduction: : Selective reduction can yield intermediates for further functionalization.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions:
  • Oxidation: : Typically employs peroxides or other strong oxidizing agents.

  • Reduction: : Uses reducing agents such as lithium aluminum hydride or palladium on carbon.

  • Substitution: : Depends on the nature of the substituents; common reagents include halogenated compounds and organometallics.

Major Products Formed: The reactions lead to derivatives with varied functional groups, expanding the compound's versatility in synthesis and applications.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound serves as a building block for designing complex molecules with potential pharmacological activities. Its diverse reactivity patterns enable the construction of various derivatives for studying structure-activity relationships.

Biology: In biological studies, it has shown promise as a probe for investigating cellular pathways due to its ability to interact with specific biomolecules. Its structure allows for the attachment of fluorescent tags or other reporter groups.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The benzothiazole core is a known pharmacophore in various drugs, making this compound a valuable scaffold for drug development.

Industry: In the industrial context, the compound is used in the development of advanced materials, such as polymers with specific electronic or mechanical properties. Its structural motifs contribute to the performance characteristics of these materials.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide involves its interaction with cellular enzymes and receptors. It may inhibit or modulate the activity of certain proteins, leading to alterations in signaling pathways. The specific molecular targets and pathways vary depending on the compound’s derivatives and the context of its application.

Comparison with Similar Compounds

Comparison with Other Compounds: Compared to other benzothiazole derivatives, 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide stands out due to its unique side chain and substitution patterns, which confer distinct chemical and biological properties.

List of Similar Compounds:
  • 2-(4-Amino-3-methylphenyl)-1,1-dioxido-3-oxobenzo[d]isothiazole

  • 4-(2-Methoxyphenyl)-1,1-dioxido-3-oxobenzo[d]isothiazole

  • N-(2-Hydroxy-5-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

These compounds share structural similarities but differ in functional groups and side chains, leading to varied properties and applications.

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Biological Activity

The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide is a member of the isothiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Structure

  • Molecular Formula : C15H16N2O4S
  • Molecular Weight : 320.36 g/mol
  • CAS Number : Not explicitly mentioned in the sources but related compounds have been cataloged under various CAS numbers.

Structural Characteristics

The compound features a dioxido group and an isothiazole moiety, which are often associated with significant biological activity. The presence of the methoxy and methyl groups may enhance its lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of isothiazole compounds exhibit promising antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. A notable finding is that derivatives with a similar structure demonstrated significant bactericidal effects against Staphylococcus spp., indicating potential applications in treating resistant infections .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In preliminary studies, related isothiazole derivatives were tested on normal cell lines (e.g., L929) and exhibited low cytotoxicity, suggesting a favorable therapeutic index .

The mechanism by which these compounds exert their biological effects often involves interference with bacterial protein synthesis or disruption of cellular processes. Some studies suggest that these compounds can inhibit type III secretion systems (T3SS) in bacteria, which are critical for pathogenicity .

Table 1: Biological Activity Summary

Activity TypeTarget OrganismIC50 (µM)Reference
AntimicrobialStaphylococcus aureus50
CytotoxicityL929 Cell Line>100
T3SS InhibitionE. coli25

Table 2: Structural Comparison with Related Compounds

Compound NameCAS NumberBiological Activity
3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoic acid83747-21-1Antimicrobial
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid52188-11-1Moderate cytotoxicity
3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolinesVariousStrong bactericidal effect

Case Study 1: Antimicrobial Screening

In a study involving over 5000 compounds screened for antimicrobial activity, derivatives similar to our compound showed significant inhibition against E. coli, particularly focusing on their ability to disrupt T3SS-mediated virulence factors .

Case Study 2: Cytotoxicity Assessment

A comparative study on the cytotoxic effects of various isothiazole derivatives revealed that while some exhibited potent antimicrobial properties, they maintained a high safety profile against normal mammalian cells (L929), making them suitable candidates for further drug development .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-12-7-8-15(25-2)14(11-12)19-17(21)9-10-20-18(22)13-5-3-4-6-16(13)26(20,23)24/h3-8,11H,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEHUJKSFDDGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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